![molecular formula C25H23N5O4S B2808387 N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476435-16-2](/img/structure/B2808387.png)
N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
BenchChem offers high-quality N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Properties
Research has demonstrated the effectiveness of derivatives related to N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in enzyme inhibition. In one study, compounds derived from a similar structural framework showed significant inhibition against lipase and α-glucosidase enzymes. These compounds were synthesized starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, leading to a series of derivatives. The anti-lipase and anti-α-glucosidase activities were particularly notable in certain derivatives, highlighting their potential for treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Anti-Leishmanial Activity
Another area of application for similar compounds is in the treatment of leishmaniasis. A novel series of compounds incorporating the N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety demonstrated promising in vitro anti-leishmanial activity against Leishmania major. Among these, the 4-methylbenzyl analog showed significant activity, suggesting the therapeutic potential of such derivatives against leishmaniasis (Tahghighi et al., 2012).
properties
IUPAC Name |
N-[[4-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-34-22-13-9-20(10-14-22)24(31)26-15-23-27-28-25(29(23)16-18-5-3-2-4-6-18)35-17-19-7-11-21(12-8-19)30(32)33/h2-14H,15-17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHYVCCEFTYETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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